molecular formula C14H8N2O2S B10811767 (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one

Cat. No.: B10811767
M. Wt: 268.29 g/mol
InChI Key: OSDWYTGSQXYMNN-WQLSENKSSA-N
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Description

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one is a heterocyclic compound that features a unique fusion of a thiazole ring with a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one typically involves the condensation of 2-furylmethylene with thiazolo[3,2-a]benzimidazol-1-one under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a fully reduced thiazolo[3,2-a]benzimidazol-1-one derivative.

Scientific Research Applications

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its fusion of a thiazole ring with a benzimidazole moiety sets it apart from other heterocyclic compounds, making it a valuable scaffold for further research and development.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S/c17-13-12(8-9-4-3-7-18-9)19-14-15-10-5-1-2-6-11(10)16(13)14/h1-8H/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDWYTGSQXYMNN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=CO4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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